Beta-alanine 15N

概要

説明

Beta-alanine 15N is a non-canonical amino acid that is commonly used as an internal standard in stable isotope dilution assays for quantification measurements . It is also used as a substrate in chemical synthesis . It is the only naturally occurring beta amino acid that is formed by the degradation of dihydrouracil and carnosine .

Synthesis Analysis

Beta-alanine can be synthesized through chemical and biological methods . The chemical synthesis method is well developed, but the reaction conditions are extreme, requiring high temperature and pressure and strongly acidic and alkaline conditions . Moreover, there are many byproducts that require high energy consumption . Biological methods have the advantages of product specificity, mild conditions, and simple processes, making them more promising production methods for beta-alanine .

Molecular Structure Analysis

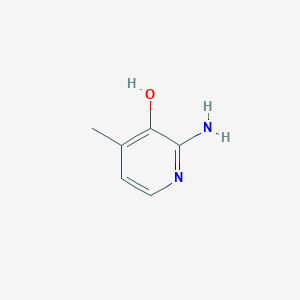

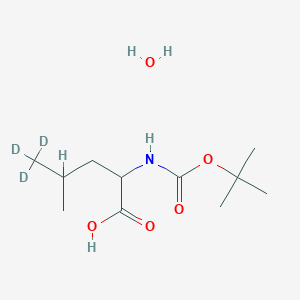

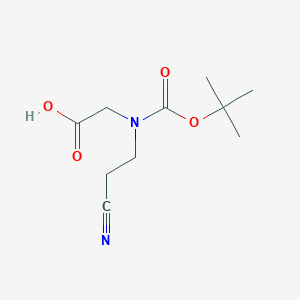

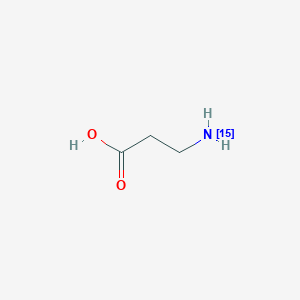

The molecular formula of Beta-alanine 15N is C3H7NO2 . The molecular weight is 90.09 g/mol . The InChI is 1S/C3H7NO2/c4-2-1-3(5)6/h1-2,4H2,(H,5,6)/i4+1 . The canonical SMILES is C(C[15NH2])C(=O)O .

Chemical Reactions Analysis

Beta-alanine can be synthesized from β-aminopropionitrile by nitrilases . It is also synthesized using β-alanine as an important precursor or intermediate in the production of many industrially important compounds, such as 3-hydroxypropionic acid, poly 3-hydroxypropionate, pantothenic acid, carnosine, pamidronate, and balasalazide .

Physical And Chemical Properties Analysis

Beta-alanine 15N has a molecular weight of 90.09 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The rotatable bond count is 2 . The exact mass is 90.044713360 g/mol . The topological polar surface area is 63.3 Ų . The heavy atom count is 6 .

科学的研究の応用

Beta-alanine in Plant Stress Tolerance

Beta-alanine (beta-Ala) betaine is an osmoprotective compound found in the Plumbaginaceae family, indicating beta-Ala's role in plant tolerance to salinity and hypoxia. The synthesis pathway involves S-adenosyl-L-methionine-dependent N-methylations, highlighting its potential for metabolic engineering to enhance plant stress tolerance. The trifunctional N-methyltransferase identified in Limonium latifolium leaves catalyzes the methylation of beta-Ala, emphasizing the enzyme's role in beta-Ala betaine synthesis and plant adaptation to stress environments (Rathinasabapathi, Fouad, & Sigua, 2001).

Beta-alanine in Microbial and Chemical Processes

A study on nitrogen isotopic hetero- and homogeneity of D-{\alpha}-alanine and L-{\alpha}-alanine in microbial and chemical processes revealed significant insights into the physiological importance of D-alanine for microbial growth and its metabolic maintenance. The study suggests that enzymatic pathways primarily control isotopically heterogeneous components in bacteria before the formation of the bacterial cell wall. This provides a novel perspective on the role of beta-alanine in microbial physiology and its implications for understanding biogenic and abiogenic processes (Takano, Chikaraishi, & Ohkouchi, 2013).

Biotechnological Production of β-Alanine

The biotechnological production of β-Alanine, a naturally occurring β-amino acid, has garnered interest due to its wide range of industrial applications, including medicine, feed, food, and environmental uses. Advances in biological synthesis over chemical methods, driven by environmental concerns and fossil fuel depletion, highlight the significance of optimizing biological pathways for β-Alanine production. This review summarizes pathways for natural microbial synthesis and discusses challenges and new approaches in metabolic engineering (Wang et al., 2021).

Metabolic Engineering for Enhanced β-Alanine Production

Metabolic engineering in Escherichia coli for enhanced β-Alanine production involved multiple strategies, including gene introduction, deletion, and overexpression related to its biosynthesis pathway. This approach led to a significant increase in β-Alanine production, showcasing the potential of engineered microbial cell factories for industrial β-Alanine production. Such metabolic design strategies provide a framework for optimizing β-Alanine biosynthesis pathways, contributing to its application in various fields (Wang et al., 2021).

作用機序

Target of Action

Beta-alanine 15N, also known as 3-(15N)azanylpropanoic acid, primarily targets the neuronal receptors in the body . It is formed in vivo by the degradation of dihydrouracil and carnosine . Since neuronal uptake and neuronal receptor sensitivity to beta-alanine have been demonstrated, the compound may be a false transmitter replacing gamma-aminobutyric acid .

Mode of Action

Beta-alanine 15N interacts with its targets, the neuronal receptors, and replaces gamma-aminobutyric acid, a chief inhibitory neurotransmitter in the mammalian central nervous system . This replacement can lead to changes in the transmission of nerve signals in the nervous system.

Biochemical Pathways

Beta-alanine 15N is involved in several biochemical pathways. It is a key component in the synthesis of carnosine , a dipeptide formed from the amino acids beta-alanine and L-histidine . Carnosine is present in high concentrations in human skeletal muscle . Beta-alanine is also involved in the degradation of dihydrouracil and carnosine . Furthermore, it is part of the synthetic β-alanine pathway , which involves the conversion of β-alanine into malonyl semialdehyde (MSA) by either a β-alanine-pyruvate aminotransferase (BAPAT) or a γ-aminobutyrate transaminase (GABT), and the subsequent reduction of MSA to 3-hydroxypropionic acid .

Pharmacokinetics

The pharmacokinetics of Beta-alanine 15N involves its absorption, distribution, metabolism, and excretion (ADME). It is known that the inter-individual variability in the incremental area under the curve (iAUC) and maximum concentration (Cmax) of beta-alanine in plasma is high, and body weight has been found to influence this variability .

Result of Action

The action of Beta-alanine 15N leads to an increase in the concentration of carnosine in skeletal muscles . This increase in carnosine content can enhance muscle endurance and improve exercise capacity . Additionally, the replacement of gamma-aminobutyric acid by Beta-alanine 15N may affect the transmission of nerve signals in the nervous system .

Action Environment

The action, efficacy, and stability of Beta-alanine 15N can be influenced by various environmental factors. For instance, the storage temperature and exposure to light and moisture can affect the stability of the compound . Furthermore, the metabolic environment in the body, such as the presence of other compounds and the physiological state of the individual, can influence the action and efficacy of Beta-alanine 15N.

Safety and Hazards

将来の方向性

Beta-alanine is a very promising three-carbon platform compound that can be applied in cosmetics and food additives and as a precursor in the chemical, pharmaceutical, and material fields . In the future, it will be necessary to generate beta-alanine-tolerant strains by means of genetic engineering to balance the relationship between strain growth and beta-alanine synthesis via metabolic pathway modification .

特性

IUPAC Name |

3-(15N)azanylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c4-2-1-3(5)6/h1-2,4H2,(H,5,6)/i4+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCMIRNVEIXFBKS-AZXPZELESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[15NH2])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

90.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Beta-alanine 15N | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。